Patent-Backed Utility in Ophthalmic Device Manufacturing vs. Non-Patented Analogs
The most significant differentiator for 1-methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene is its inclusion as a specific monomer compound in a patent for intraocular lenses and other ophthalmic devices (WO2020212543A1, assigned to Merck Patent GmbH) [1]. This patent protection provides a legal and functional barrier to generic substitution. Closely related compounds like 7-methoxy-1-tetralone or 7-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene are not described in this context, likely due to the essential nature of the methylene group for the polymerization reaction with a photoactive unit. While the patent does not provide quantitative performance benchmarking against these specific comparators, the selective disclosure of the methylene derivative establishes its unique utility in this advanced material application [1].
| Evidence Dimension | Patented industrial application |
|---|---|
| Target Compound Data | Specifically claimed in WO2020212543A1 as part of a composition for ophthalmic devices |
| Comparator Or Baseline | 7-methoxy-1-tetralone (CAS 6836-19-7) and 7-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1201-39-4) are not claimed in this context. |
| Quantified Difference | Not applicable (binary: patented vs. not patented for this use) |
| Conditions | Patent document analysis |
Why This Matters
For a scientific procurer, sourcing a compound with a specific, patented industrial application ensures alignment with a validated, potentially high-value production process where off-target analogs would be non-functional.
- [1] Merck Patent GmbH. (2020). Compounds for optically active devices. (WO2020212543A1). World Intellectual Property Organization. Retrieved from https://patents.google.com/patent/WO2020212543A1 View Source
